7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one
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Overview
Description
Preparation Methods
The synthesis of 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one can be achieved through various methods. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with 4-hydroxybenzaldehyde in the presence of a catalytic amount of acetic acid and pyrrolidine in ethanol . This reaction yields (E)-7-hydroxy-3-[3-(4-hydroxyphenyl)acryloyl]-2H-chromen-2-one . Industrial production methods often involve optimizing reaction conditions, such as using green solvents and catalysts, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds . In biology and medicine, it has been studied for its potential therapeutic effects, including its role in modulating reproductive function, inhibiting prostate growth, and acting as an antioxidant . Additionally, it has applications in the food industry as a dietary supplement due to its health benefits .
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one involves its interaction with various molecular targets and pathways. It specifically binds to 5α-dihydrotestosterone (DHT) with high affinity, sequestering it from the androgen receptor . This interaction alters growth and physiological hormone responses regulated by androgens . Additionally, it has a modest affinity for estrogen receptor β, contributing to its estrogenic effects .
Comparison with Similar Compounds
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one is unique compared to other similar compounds due to its specific binding affinity for DHT and its dual anti-androgenic and estrogenic effects . Similar compounds include daidzein, genistein, and glycitein, which are also isoflavones found in soybeans . equol’s ability to specifically bind and sequester DHT sets it apart from these other isoflavones .
Properties
Molecular Formula |
C16H12O4 |
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Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |
InChI Key |
NWVKVBBNCRPFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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